molecular formula C10H21NO B1400055 N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine CAS No. 1343752-28-2

N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine

Cat. No.: B1400055
CAS No.: 1343752-28-2
M. Wt: 171.28 g/mol
InChI Key: DGKVQMGEFKVIKD-UHFFFAOYSA-N
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Description

N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine: is an organic compound that features a tetrahydropyran ring attached to an ethyl chain, which is further connected to a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale hydrogenation and amination processes, utilizing catalysts such as Raney nickel for hydrogenation and various amination agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the tetrahydropyran ring, potentially leading to ring-opening or further hydrogenation.

    Substitution: Substitution reactions can occur at the amine group, where various substituents can replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of catalysts like palladium on carbon or Raney nickel.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

  • Oxidation can yield imines or oxides.
  • Reduction can lead to fully saturated derivatives.
  • Substitution can produce various N-substituted derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine involves its interaction with various molecular targets, primarily through its amine group. This group can form hydrogen bonds and ionic interactions with biological molecules, influencing pathways such as neurotransmission and enzyme activity. The tetrahydropyran ring provides structural stability and can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the tetrahydropyran ring and the propan-2-amine group makes N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine unique in its ability to participate in a wide range of chemical reactions and its potential applications in diverse fields.

Properties

IUPAC Name

N-[2-(oxan-3-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)11-6-5-10-4-3-7-12-8-10/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKVQMGEFKVIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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